rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Description
The compound rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane belongs to the 3-azabicyclo[3.1.0]hexane family, a bicyclic scaffold characterized by a fused cyclopropane and pyrrolidine ring. This framework is pharmacologically significant due to its conformational rigidity, which enhances receptor binding selectivity and metabolic stability . The target compound features a benzyl group at the 3-position and a trifluoromethyl substituent at the 1-position. The trifluoromethyl group is known to improve lipophilicity and resistance to oxidative metabolism, while the benzyl moiety may influence steric and electronic interactions with target receptors .
Properties
Molecular Formula |
C13H14F3N |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)12-6-11(12)8-17(9-12)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-,12-/m0/s1 |
InChI Key |
QPNTZZXQMXCJST-RYUDHWBXSA-N |
Isomeric SMILES |
C1[C@@H]2[C@]1(CN(C2)CC3=CC=CC=C3)C(F)(F)F |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 3-Azabicyclo[3.1.0]hexane Derivatives
The synthesis of 3-azabicyclo[3.1.0]hexane frameworks typically involves cyclopropanation of suitable precursors such as maleimides or azomethine ylides. Key methods include:
Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones
This method efficiently produces 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities. It is practical for gram-scale synthesis and allows isolation of major diastereomers by silica gel chromatography. This approach has been used to prepare mu opioid receptor antagonists structurally related to the target compound.1,3-Dipolar cycloaddition of cyclopropenes to azomethine ylides
This method forms bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives via cycloaddition reactions. It is applicable to various substituted cyclopropenes, including those with benzyl substituents, and provides good yields and stereocontrol.Halogenation and subsequent functional group transformations
Starting from 3-azabicyclo[3.1.0]hexane or its salts, halogenation (chlorination or bromination) at the 3-position followed by dehydrohalogenation can generate 3-azabicyclo[3.1.0]hex-2-ene intermediates. These intermediates can be further functionalized, for example, by nucleophilic substitution with cyanide to form 2-cyano derivatives, which can be hydrolyzed or esterified to related compounds.
Specific Preparation of rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
While direct literature specifically naming this compound is limited, related synthetic routes can be inferred from analogous compounds and methodologies:
Cyclopropanation of N-substituted maleimides or imides with diazo compounds or N-tosylhydrazones bearing trifluoromethyl groups can introduce the trifluoromethyl substituent at the 1-position of the bicyclic system.
Use of benzyl-substituted maleimides or cyclopropenes as dipolarophiles in 1,3-dipolar cycloaddition reactions with azomethine ylides to install the benzyl group at the 3-position.
Reduction and demethylation steps after cyclopropanation to adjust oxidation states and install hydroxyl or other functional groups, which can be further modified to introduce trifluoromethyl groups or benzyl substituents as needed.
Detailed Synthetic Route Example
Stepwise Synthesis Outline (Adapted and Integrated from Literature)
Research Findings and Discussion
Stereochemical Control: The cyclopropanation and 1,3-dipolar cycloaddition methods provide high diastereoselectivity, favoring the racemic (1R,5R) configuration due to steric and electronic factors during ring closure.
Functional Group Compatibility: The use of Pd-catalyzed cyclopropanation allows incorporation of trifluoromethyl groups, which are valuable for enhancing metabolic stability and lipophilicity in drug candidates.
Scalability and Practicality: The methods described, especially Pd-catalyzed cyclopropanation and 1,3-dipolar cycloaddition, are amenable to gram-scale synthesis with reproducible yields (typically >70%) and straightforward purification.
Versatility: The synthetic routes enable modification at multiple positions on the bicyclic scaffold, allowing introduction of benzyl and trifluoromethyl groups independently or in combination, facilitating structure-activity relationship studies.
Summary Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a trifluoromethyl group and a benzyl group attached to a nitrogen-containing bicyclic structure. It is known for its unique structural features that make it potentially applicable in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and biological activity, while the benzyl group can influence the compound's interaction with biological targets.
Potential Applications
- Drug Candidate The biological activity of this compound is linked to its potential as a drug candidate. The trifluoromethyl group can enhance binding affinity to various receptors and enzymes, making it suitable for targeting specific biological pathways. Its unique structure may also facilitate membrane penetration, increasing its efficacy as a therapeutic agent.
- Interaction studies Interaction studies involving this compound focus on its binding affinities with specific proteins or enzymes. The trifluoromethyl group enhances interaction strength, potentially leading to increased efficacy in therapeutic applications. Understanding these interactions is crucial for elucidating its mechanisms of action and optimizing its use in drug design.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Substituent Effects on Activity
- Aryl Groups: Naphthyl (): The bulky naphthyl group in (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane enhances affinity for norepinephrine transporters (NE), making it a potent triple reuptake inhibitor. Its sustained release formulation achieves therapeutic efficacy over 24 hours . Chlorophenyl (): The electron-withdrawing 3,4-dichlorophenyl group in DOV 21947 improves transporter binding, with significant effects on obesity-related parameters in rodents. Benzyl vs. Bicifadine’s analgesic activity is enantiomer-specific, highlighting the importance of stereochemistry .
Trifluoromethyl vs. Other Substituents
- The trifluoromethyl group in the target compound is distinct from the oxadiazole in betovumelinum () or the halogenated aryl groups in DOV 21947.
Stereochemical Considerations
- The rac-(1R,5R) configuration of the target compound contrasts with the (1R,5S) configuration of bicifadine and DOV 21945. Enantiomeric purity is critical: bicifadine’s (+)-enantiomer is 20-fold more potent than the (–)-form .
Biological Activity
The compound rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic structure characterized by the presence of a trifluoromethyl group and a benzyl group, which significantly influence its biological activity. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C13H14F3N
- Molecular Weight : 241.25 g/mol
The trifluoromethyl group enhances lipophilicity and biological activity, while the benzyl group modulates interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Cyclization Reaction : Formation of the bicyclic structure from suitable precursors.
- Functionalization : Introduction of the benzyl and trifluoromethyl groups through various chemical reactions such as alkylation and halogenation.
- Purification : Techniques such as chromatography are employed to isolate the desired product in high purity .
Research indicates that this compound exhibits significant binding affinity to various receptors, particularly in the opioid receptor family. The structure-activity relationship (SAR) studies highlight that modifications to the azabicyclo framework can lead to compounds with enhanced selectivity for μ-opioid receptors over δ and κ subtypes, which is critical for therapeutic applications in pain management and pruritus treatment .
Case Studies
A notable study assessed the efficacy of related azabicyclo compounds in animal models:
- Study Focus : Evaluation of μ-opioid receptor ligands for treating pruritus in dogs.
- Findings : Compounds derived from this class demonstrated picomolar binding affinities and were effective in alleviating symptoms, suggesting potential for similar applications in humans .
Applications
The unique structural features of this compound position it as a promising candidate in medicinal chemistry:
- Pain Management : Potential use as an analgesic through its action on opioid receptors.
- Therapeutic Agent Development : Its ability to penetrate biological membranes may enhance its efficacy as a drug candidate targeting specific pathways .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Binding Affinity (μM) | Target Receptor | Notes |
|---|---|---|---|
| This compound | <0.01 | μ-opioid | High selectivity |
| CP-866,087 | 0.005 | μ-opioid | Known antagonist |
| Other analogs | Varies | δ/κ-opioid | Lower selectivity |
Q & A
Q. What are the key considerations in designing a synthetic route for rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane?
- Methodological Answer : The synthesis typically involves cyclization of precursor amines and esters, followed by functionalization (e.g., trifluoromethylation and benzylation). Key steps include:
- Cyclization : Use of strong bases (e.g., LDA) to form the bicyclic core at low temperatures (−78°C) to control stereochemistry .
- Trifluoromethylation : Introduce the CF₃ group via radical or nucleophilic substitution, requiring anhydrous conditions and catalysts like CuI .
- Benzylation : Employ benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or THF) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the racemic mixture .
Q. How can spectroscopic techniques confirm the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign diastereotopic protons in the bicyclic core (e.g., coupling constants for axial/equatorial protons) and verify CF₃ group integration .
- X-ray Crystallography : Resolve absolute configuration by analyzing heavy-atom coordinates, particularly the (1R,5R) stereocenters .
- IR Spectroscopy : Identify carbonyl stretches (if ester derivatives are present) and NH stretches (if free amines exist) .
Q. What are common impurities encountered during synthesis, and how are they characterized?
- Methodological Answer : Common impurities include:
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this bicyclic compound?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., CHIRALPAK® IG-3) with hexane/IPA mobile phases. Optimize temperature (25–40°C) to improve separation .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer, achieving >90% ee .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) and recrystallize .
Q. How does the trifluoromethyl group influence pharmacokinetic properties compared to non-fluorinated analogs?
- Methodological Answer :
- Lipophilicity : LogP increases by ~0.5–1.0 units due to CF₃, enhancing blood-brain barrier penetration (measured via shake-flask method) .
- Metabolic Stability : In vitro liver microsome assays show 2–3× longer half-life (t₁/₂) due to reduced CYP450-mediated oxidation .
- Receptor Binding : Molecular docking (e.g., AutoDock Vina) predicts stronger hydrophobic interactions with sigma receptors vs. non-fluorinated analogs .
Q. What computational methods are suitable for predicting sigma receptor binding affinity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor interactions over 100 ns. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
- Docking Studies : Glide SP/XP scoring in Schrödinger Suite identifies favorable binding poses in the receptor’s hydrophobic pocket .
- QSAR Modeling : Train models with descriptors like polar surface area (PSA) and H-bond acceptors/donors to predict IC₅₀ values .
Q. How can in vivo models be optimized to assess neuropharmacological activity?
- Methodological Answer :
- Rodent Models : Use forced swim tests (FST) or tail suspension tests (TST) at 10–30 mg/kg doses to evaluate antidepressant-like effects .
- Dosing Regimen : Administer via intraperitoneal injection (bioavailability >70%) with vehicle controls (5% DMSO/saline) .
- Biomarker Analysis : Measure serotonin/dopamine levels in brain homogenates via HPLC-ECD post-sacrifice .
Q. How should researchers address contradictory data on metabolic stability across studies?
- Methodological Answer :
- Standardize Assay Conditions : Use pooled human liver microsomes (HLM) at 1 mg/mL protein concentration and NADPH-regenerating systems .
- Control Variables : Pre-incubate compounds for 5 min at 37°C to stabilize enzyme activity .
- Cross-Validation : Compare results with stable isotope-labeled internal standards (e.g., ¹³C-CF₃ analogs) to normalize batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
